5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
Description
Molecular Structure and Properties The compound 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS: Not explicitly provided in evidence) is a fused bicyclic heterocycle featuring a triazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₇H₉N₃O₂·HCl, with a molecular weight of 273.31 g/mol (free acid: 167.17 g/mol + HCl) . The hydrochloride salt enhances solubility, making it advantageous for pharmaceutical or agrochemical applications. While direct synthesis details are absent in the provided evidence, analogous triazolopyridine derivatives are synthesized via multi-component reactions or heterocyclization, as seen in triazolopyrimidine systems .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h4-5H,1-3H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUYCAWKDREAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=NC=N2)C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Core Modifications
Table 1: Structural Comparison of Triazolopyridine Derivatives
Key Observations :
- Positional Isomerism : The 5-carboxylic acid derivative (target) and its 8-carboxylic acid isomer differ in solubility and reactivity due to substituent placement. The hydrochloride salt of the target compound likely offers improved bioavailability compared to the free acid form .
- Core Heterocycle Modifications : Replacing pyridine with pyrimidine (e.g., triazolopyrimidine carboxamides) alters electronic properties and biological activity. For instance, triazolopyrimidine derivatives exhibit herbicidal activity by targeting acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .
Functional Group Analogues
Key Observations :
- Carboxylic Acid vs. Carboxamide: The target compound’s carboxylic acid group may facilitate salt formation or act as a hydrogen bond donor in target binding, whereas carboxamides (e.g., triazolopyridine-5-carboxamide) are often used as intermediates in medicinal chemistry .
- Biological Activity: Triazolopyrimidine sulfonamides and aldehyde hydrazones demonstrate that small structural changes (e.g., sulfonamide vs. hydrazone) significantly alter bioactivity.
Key Observations :
- Synthetic Complexity : Triazolopyridine derivatives often require multi-step syntheses, whereas pyrrolopyridines are synthesized via straightforward cyclization . The target compound’s synthesis may parallel triazolopyrimidine methods, utilizing catalysts like p-TsOH or Lewis acids .
- Purity and Yield : The target compound’s purity is comparable to analogs (95%), but its yield is unspecified. Pyrrolopyridine derivatives achieve higher yields (up to 95%), suggesting room for optimization .
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiviral activities, and summarizes relevant research findings and case studies.
- IUPAC Name : 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
- Molecular Formula : C₇H₈ClN₃O₂
- Molecular Weight : 204.7 g/mol
- CAS Number : 2171804-23-0
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:
- Anti-Tubercular Activity : A series of related compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.625 to 10 µg/mL. Notably, some derivatives were effective at concentrations as low as 0.625 µg/mL against the H37Rv strain .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6cb | 0.625 | M. tuberculosis |
| 6ab | 1.25 | M. tuberculosis |
| 6ci | 1.25 | M. smegmatis |
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Influenza Virus Inhibition : Hybrid compounds derived from triazolo-pyridine structures have shown the ability to disrupt the interaction between viral proteins necessary for replication. For example, certain derivatives were effective in inhibiting the RNA-dependent RNA polymerase (RdRP) of the influenza virus by reducing protein-protein interactions critical for viral replication .
| Compound | IC₅₀ (µM) | Assay Type |
|---|---|---|
| Compound A | 35 ± 4 | ELISA PA-PB1 Interaction Assay |
| Compound B | <50 | Plaque Reduction Assay |
Study on Antitubercular Compounds
A study published in MDPI explored various triazolo-pyridine derivatives and their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the carboxylic acid moiety significantly affected the antimicrobial potency of the compounds tested .
Research on Antiviral Compounds
Research highlighted in ACS Publications focused on the development of new antiviral agents targeting influenza virus RdRP. The study provided insights into how structural modifications can enhance antiviral activity while maintaining low cytotoxicity levels in host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
